molecular formula C13H13N B3332677 2-(2,4-Dimethylphenyl)pyridine CAS No. 914253-86-4

2-(2,4-Dimethylphenyl)pyridine

Cat. No.: B3332677
CAS No.: 914253-86-4
M. Wt: 183.25 g/mol
InChI Key: ASIUQJZSEZTIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)pyridine is a heteroaromatic compound featuring a pyridine ring substituted at the 2-position with a 2,4-dimethylphenyl group. The dimethyl substitution on the phenyl ring introduces steric hindrance and electron-donating effects, influencing its physicochemical properties and reactivity .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-7-12(11(2)9-10)13-5-3-4-8-14-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIUQJZSEZTIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2,4-Dimethylphenyl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,4-dimethylphenyl with a halogenated pyridine. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Uses
2-(2,4-Dimethylphenyl)pyridine and its derivatives have been investigated for their therapeutic potential in treating inflammatory diseases. Research indicates that substituted pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in conditions like arthritis and cancer . The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents.

Case Study: Anti-Inflammatory Activity
A study demonstrated that derivatives of pyridine effectively reduced inflammation in animal models of arthritis. The mechanism involved the inhibition of cytokine release and modulation of immune responses, showcasing the compound's potential in clinical settings .

Agricultural Science

Insecticidal Properties
Recent research has highlighted the insecticidal activity of this compound derivatives against various pests. A study tested several compounds derived from this structure against Mythimna separata, revealing high levels of effectiveness at concentrations as low as 500 mg/L . This suggests potential applications in crop protection.

Data Table: Insecticidal Activity

CompoundTarget PestConcentration (mg/L)Efficacy (%)
5aMythimna separata500100
5dAphis craccivora50095
5gTetranychus cinnabarinus50090

Material Science

Photostability Studies
The compound has also been synthesized for use in photostability studies. For instance, 2-(2,4-Dimethylphenyl)-2H-benzotriazole was prepared to investigate its photophysical properties. The results indicated that the compound exhibits promising characteristics for applications in UV protection formulations due to its stability under light exposure .

Case Study: Photostability in Formulations
In a controlled study, formulations containing benzotriazole derivatives were subjected to UV radiation. The results showed significantly improved stability compared to conventional UV filters, suggesting that incorporating such compounds could enhance the longevity and effectiveness of sunscreen products .

Synthesis and Industrial Applications

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including Buchwald-Hartwig amination protocols. These methods allow for the efficient production of the compound on an industrial scale, making it accessible for various applications .

Industrial Utilization
In industry, this compound is utilized as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structural features enable it to facilitate reactions that are crucial for producing specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)pyridine depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and substituent-induced effects:

Compound Name Substituents Key Effects on Properties References
2-Phenylpyridine (ppy) Phenyl (no substituents) Baseline for comparison; moderate electron-withdrawing effect, low steric hindrance
2-(2,4-Difluorophenyl)pyridine (dfppy) 2,4-Difluorophenyl Electron-withdrawing fluorine groups enhance luminescence in Ir(III) complexes
2-(3,5-Dimethylphenyl)quinoline (dmpq) 3,5-Dimethylphenyl on quinoline Increased steric hindrance improves thermal stability in OLED materials
2-(2,4-Dimethylphenyl)pyridine 2,4-Dimethylphenyl Electron-donating methyl groups enhance solubility and alter electronic properties

Substituent Impact Analysis :

  • This is critical in OLED applications, where ligand structure affects device efficiency .
  • Steric Effects : The 2,4-dimethyl substitution creates steric hindrance, reducing intermolecular interactions and improving solubility in organic solvents, as seen in polydendritic Ir(III) complexes .

Physical and Spectral Properties

The table below compares physical properties of this compound analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) IR Spectral Features (cm⁻¹) ¹H NMR δ (ppm)
2-Phenylpyridine 155.2 Aromatic C-H: ~3035, C=N: ~1600 Pyridine H: 7.2–8.5
dfppy 207.2 C-F: 1200–1100, C=N: ~1600 Fluorophenyl H: 6.8–7.6
This compound 199.3 (calculated) Aromatic C-H: ~3035, C=N: ~1600, -CH₃: ~1385 Methyl H: 2.1–2.3, Pyridine H: 7.2–8.0
Q12 () 288–292 525 N-H: 3471, C=O: 1668, C-O-C: 1252 Methyl H: 0.78–2.18, Ar-H: 7.18–7.79

Key Observations :

  • Methyl-substituted derivatives (e.g., Q12 in ) exhibit higher melting points (~288°C) due to increased crystallinity from symmetric substituents .
  • IR spectra of methylated compounds show characteristic -CH₃ stretching (~1385 cm⁻¹) and bending vibrations, aiding structural identification .
OLED Performance

Substituted pyridines are critical ligands in phosphorescent Ir(III) complexes. For example:

  • Ir-D0 (bis[2-(2,4-difluorophenyl)pyridine]Ir(III)) : Exhibits high luminescence due to fluorine’s electron-withdrawing effects but suffers from poor solubility .
  • Polydendrimers (PIr-D2) : Incorporating 2,6-dimethylphenyl groups (similar to 2,4-dimethyl substitution) enhances solubility and inkjet-printability while maintaining high current efficiency (18.7 cd/A) .
Coordination Chemistry

Cobalt complexes with dimethyl-substituted ligands (e.g., ) demonstrate thermal stability up to 420°C, attributed to steric protection from methyl groups .

Biological Activity

2-(2,4-Dimethylphenyl)pyridine is an organic compound that has gained attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including synthesis methods, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C13H13N
  • Molecular Weight : 185.25 g/mol
  • Structure : The compound features a pyridine ring substituted with a 2,4-dimethylphenyl group, contributing to its distinct chemical properties.

Synthesis Methods

Various synthetic routes have been developed for this compound, often focusing on the substitution of the pyridine ring. Common methods include:

  • Electrophilic Aromatic Substitution : Utilizing electrophiles to introduce the dimethylphenyl group onto the pyridine ring.
  • Condensation Reactions : Involving the reaction of pyridine derivatives with appropriate aryl groups under specific conditions.

Anticancer Activity

Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For example:

  • Inhibition of c-Met and VEGFR-2 : Certain derivatives have shown potent inhibition against these receptor tyrosine kinases, crucial in cancer progression. For instance, a derivative with a similar structure demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Selective Inhibition of Chlamydia : Studies have shown that derivatives based on this compound can inhibit chlamydial growth effectively while exhibiting low toxicity towards mammalian cells .
  • Broad Spectrum Antibacterial Activity : Compounds derived from this compound have demonstrated activity against various Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Studies :
    • A study evaluated the effects of several analogs on cancer cell lines. The results indicated that compounds containing the 2-(2,4-dimethylphenyl) moiety exhibited enhanced cytotoxicity compared to their simpler counterparts .
  • Antimicrobial Studies :
    • In a comparative analysis of antimicrobial agents, derivatives of this compound showed significant inhibition zones against E. coli and S. aureus, highlighting their potential as new antimicrobial agents .

Comparison of Biological Activities

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer0.11 (c-Met)Receptor inhibition
Derivative AAntimicrobial16 (H. influenzae)Cell wall synthesis inhibition
Derivative BAnticancer0.19 (VEGFR-2)Receptor inhibition

Synthesis Methods Overview

Method TypeDescriptionYield (%)
Electrophilic Aromatic SubstitutionIntroduction of dimethyl group onto pyridine ring85
Condensation ReactionReaction with aryl groups under reflux conditions90

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4-Dimethylphenyl)pyridine?

The synthesis of this compound typically involves cross-coupling reactions. A common approach is the use of lithium-halogen exchange followed by nucleophilic aromatic substitution, as demonstrated in analogous pyridine derivatives (e.g., 2-phenylpyridine synthesis using phenyllithium and bromobenzene under anhydrous conditions) . Key steps include:

  • Reagent selection : Use organometallic reagents (e.g., Grignard or lithium reagents) for aryl-aryl bond formation.
  • Solvent optimization : Anhydrous ether or toluene is preferred to avoid side reactions.
  • Temperature control : Maintain low temperatures (−78°C to 0°C) to stabilize reactive intermediates.
    Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

While toxicity data are limited, safety protocols from structurally similar compounds (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) recommend:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering controls : Use fume hoods to minimize inhalation of dust or vapors.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at room temperature to prevent oxidation or moisture absorption .
  • Waste disposal : Classify as hazardous waste and comply with local regulations for incineration or chemical treatment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns on the pyridine and benzene rings. For example, methyl groups at 2,4-positions on the phenyl ring show distinct splitting patterns in the aromatic region .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: ~209.3 g/mol) and fragmentation patterns.
  • FT-IR : Identify C-H stretching vibrations of methyl groups (~2850–2960 cm⁻¹) and pyridine ring modes (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Optimization strategies include:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) vs. copper-mediated Ullmann couplings for efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to balance reaction rate and side-product formation.
  • Temperature gradients : Gradual warming from −78°C to room temperature improves intermediate stability.
    For example, a 15–20% yield increase was reported for analogous bipyridines using Pd catalysis under microwave irradiation .

Q. What are the potential sources of data discrepancies in the reported physical properties of this compound?

Discrepancies in melting points, solubility, or spectral data may arise from:

  • Purity variations : Commercial samples often differ in purity (e.g., 95% vs. 99%), affecting measured properties .
  • Analytical methods : NMR solvent choices (CDCl₃ vs. DMSO-d₆) can shift peak positions.
  • Environmental factors : Hygroscopicity or oxidation during storage alters solubility and stability .
    Researchers should validate properties using in-house synthesized standards and report detailed experimental conditions.

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?

  • pH control : Avoid prolonged exposure to pH <4 or >10, as protonation/deprotonation of the pyridine nitrogen increases reactivity .
  • Additive stabilization : Use radical scavengers (e.g., BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation.
  • Low-temperature storage : Reduce thermal stress by storing solutions at −20°C for long-term stability .

Methodological Notes

  • Contradictions in toxicity data : Limited ecotoxicological or chronic toxicity data necessitate treating the compound as a potential health hazard .
  • Advanced applications : Derivatives of this compound are explored as intermediates in agrochemicals (e.g., fungicides) and coordination complexes for catalysis .

For further synthesis protocols or analytical validation, consult peer-reviewed studies on structurally analogous pyridines and regulatory guidelines for handling hazardous substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.